![molecular formula C6H4IN3 B1313353 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 690258-25-4](/img/structure/B1313353.png)
7-Iodo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 864866-44-4 . It has a molecular weight of 245.02 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been summarized in various studies . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H .Chemical Reactions Analysis
There are several chemical reactions associated with [1,2,4]triazolo[1,5-a]pyridines . For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis Methods
The 1,2,4-triazolo[1,5-a]pyridines, including 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine, can be synthesized using different methods. For instance, Zheng et al. (2014) detailed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation method for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, featuring a metal-free oxidative N-N bond formation, short reaction times, and high yields (Zheng et al., 2014). Moreover, the synthesis of novel polynitrogenated ligands, including triazolo[1,5-a]pyridines, was described by Abarca et al. (2004), suggesting potential applications as helicating compounds or luminescent sensors (Abarca et al., 2004).
Medicinal Chemistry and Biological Activities
In the realm of medicinal chemistry and biological activities, the derivatives of 1,2,4-triazolo[1,5-a]pyridine have shown significant promise. For instance, Smolsky et al. (2022) synthesized derivatives and investigated their antioxidant properties, demonstrating the potential of these compounds as antioxidants (Smolsky et al., 2022). Additionally, Dolzhenko et al. (2008) prepared fluorinated derivatives of 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines and evaluated their antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Dolzhenko et al., 2008).
Chemical Properties and Structural Studies
The study of the chemical properties and structures of 1,2,4-triazolo[1,5-a]pyridines is crucial for understanding their applications. For example, the vaporization enthalpies of various heterocyclic compounds, including 1,2,4-triazolo[1,5-a]pyrimidine, were measured by Lipkind et al. (2011) using correlation gas chromatography, providing insights into their physical properties (Lipkind et al., 2011). Additionally, Chai et al. (2019) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyridine and studied their crystal structures, revealing the influence of different substituents on their supramolecular synthons and crystal structures, which is valuable for pharmaceutical development and crystal engineering applications (Chai et al., 2019).
Pharmaceutical Applications
The triazolopyridine scaffold, including 1,2,4-triazolo[1,5-a]pyridine, is known for its wide range of pharmacological activities. Merugu et al. (2022) highlighted the synthetic strategies and pharmacological applications of [1,2,4]triazolo[1,5‐a]pyrimidine analogs, emphasizing their significance in medicinal chemistry due to activities like anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists (Merugu et al., 2022).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These targets play crucial roles in cellular signaling pathways, influencing cell growth, survival, development, and function .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and survival, such as the jak-stat signaling pathway . The downstream effects of these interactions could include changes in gene expression, cell proliferation, and immune response .
Result of Action
Similar compounds have demonstrated various biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilator, anti-inflammatory, analgesic, and anticancer activities .
Safety and Hazards
The safety information for 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
While specific future directions for 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the retrieved papers, it’s worth noting that [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . This suggests potential future research directions in the field of medicinal chemistry.
properties
IUPAC Name |
7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSZXENOJXHZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468213 | |
Record name | 7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
690258-25-4 | |
Record name | 7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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